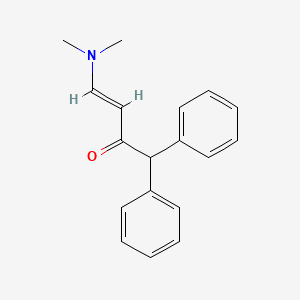
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure and chemical composition. For “3,4-Difluorophenyl isocyanate”, a similar compound, it’s a liquid at 20°C, has a boiling point of 85°C/30 mmHg, and a flash point of 63°C .Aplicaciones Científicas De Investigación
Antibacterial Activity
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride and its derivatives have been studied for their antibacterial properties. One study focused on the synthesis, characterization, and evaluation of antibacterial activities of novel heterocyclic compounds containing this fragment, showing good antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Synthesis and Characterization
Research has explored the synthesis and reactions of compounds with 1,3-oxazol-2-amine structures. This includes studies on the preparation of various derivatives, their structural characterization using spectroscopic methods, and the exploration of their chemical reactions and properties (Bektaş et al., 2007), (Vyzhdak et al., 2005).
Antifungal and Plant-Growth-Regulatory Activities
A study on thiazol-2-amine derivatives containing 2,4-difluorophenyl units demonstrated both antifungal and plant-growth-regulatory activities, indicating potential agricultural applications (Liu et al., 2011).
Insecticidal Applications
Research has also been conducted on derivatives of oxazoline, such as 4-alkynyloxazolines, for their potential as insect growth regulators, showcasing the compound's versatility in pest control applications (Clark & Travis, 2001).
Quantum Chemical and Molecular Dynamics Studies
Further, quantum chemical and molecular dynamics simulations have been used to study the corrosion inhibition performances of certain derivatives on metal surfaces, indicating its relevance in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-oxazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O.ClH/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSQEOKLUWTMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
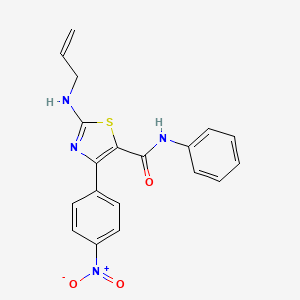
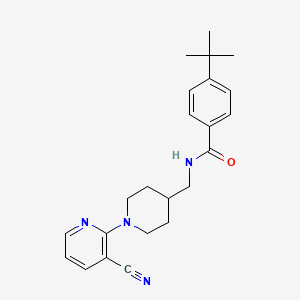
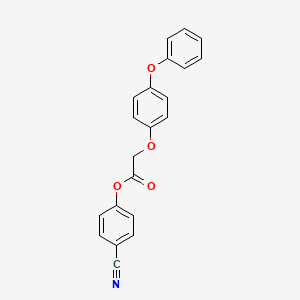
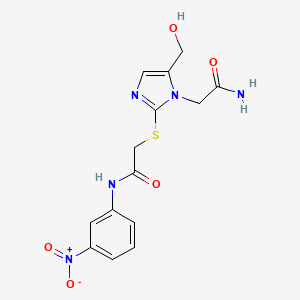

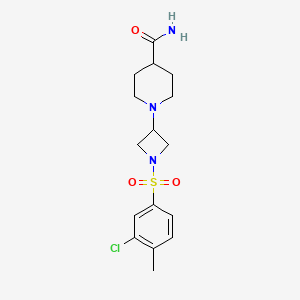
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
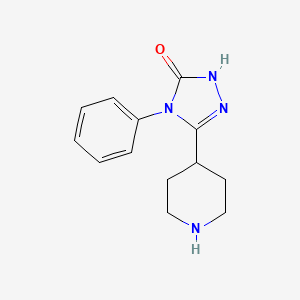
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
